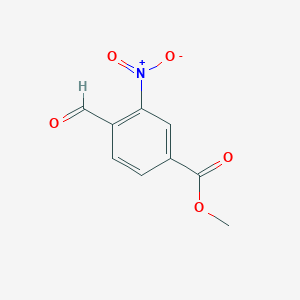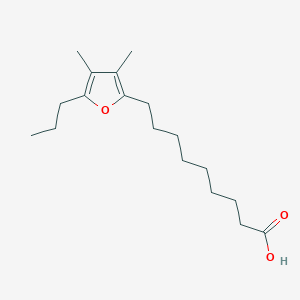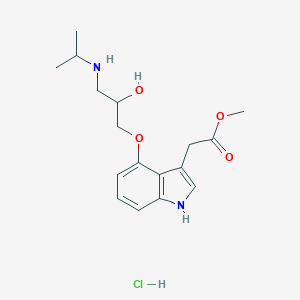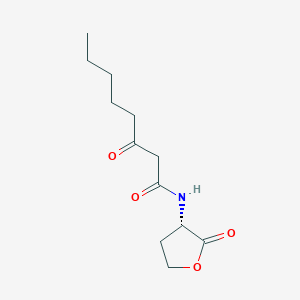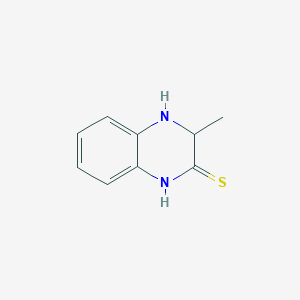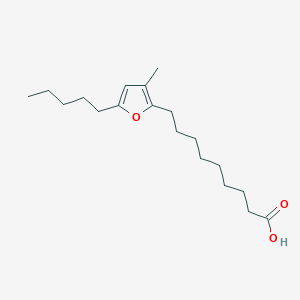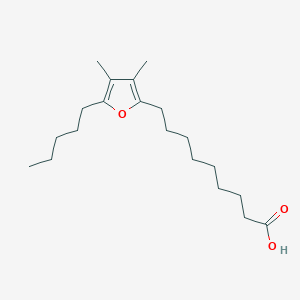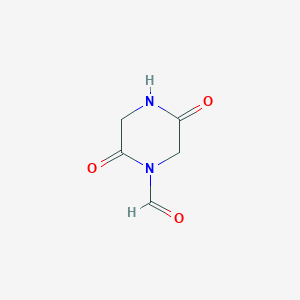
2,5-Dioxopiperazine-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dioxopiperazine-1-carbaldehyde, also known as DKP aldehyde, is a chemical compound that has been studied extensively for its potential applications in scientific research. This molecule is a derivative of the naturally occurring diketopiperazine (DKP) family of compounds, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 2,5-Dioxopiperazine-1-carbaldehyde is not fully understood. However, it is believed that this molecule exerts its biological effects through the inhibition of key enzymes and signaling pathways. For example, 2,5-Dioxopiperazine-1-carbaldehyde aldehyde has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammation and pain. Additionally, this molecule has been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cell growth and proliferation.
Effets Biochimiques Et Physiologiques
2,5-Dioxopiperazine-1-carbaldehyde has been shown to have a variety of biochemical and physiological effects. One of the most well-studied effects of this molecule is its ability to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2,5-Dioxopiperazine-1-carbaldehyde aldehyde has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. This molecule has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,5-Dioxopiperazine-1-carbaldehyde in lab experiments is its potent biological activity. This molecule has been shown to have a wide range of effects on cells and tissues, making it a valuable tool for studying various biological processes. Additionally, 2,5-Dioxopiperazine-1-carbaldehyde aldehyde is relatively easy to synthesize, making it readily available for use in lab experiments. However, one limitation of using this molecule is its potential toxicity. Like many bioactive compounds, 2,5-Dioxopiperazine-1-carbaldehyde aldehyde can be toxic at high concentrations, making it important to use caution when working with this molecule.
Orientations Futures
There are many potential future directions for research on 2,5-Dioxopiperazine-1-carbaldehyde. One area of research that shows promise is the development of new cancer treatments based on this molecule. Additionally, 2,5-Dioxopiperazine-1-carbaldehyde aldehyde has been shown to have potential applications in the treatment of inflammatory and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of this molecule and to develop new compounds based on its structure.
Méthodes De Synthèse
The synthesis of 2,5-Dioxopiperazine-1-carbaldehyde involves the reaction of an amine with an aldehyde. This reaction can be carried out using a variety of methods, including the use of reagents such as formaldehyde and acetic anhydride. One common method for synthesizing 2,5-Dioxopiperazine-1-carbaldehyde aldehyde is through the use of a Mannich-type reaction, which involves the reaction of an amine, formaldehyde, and an enolizable ketone.
Applications De Recherche Scientifique
2,5-Dioxopiperazine-1-carbaldehyde has been studied for its potential applications in scientific research. One of the most promising areas of research for this molecule is in the development of new drugs. 2,5-Dioxopiperazine-1-carbaldehyde aldehyde has been shown to have potent anticancer activity, making it a potential candidate for the development of new cancer treatments. Additionally, this molecule has been studied for its potential use as a building block for the synthesis of other bioactive compounds.
Propriétés
Numéro CAS |
143411-81-8 |
|---|---|
Nom du produit |
2,5-Dioxopiperazine-1-carbaldehyde |
Formule moléculaire |
C5H6N2O3 |
Poids moléculaire |
142.11 g/mol |
Nom IUPAC |
2,5-dioxopiperazine-1-carbaldehyde |
InChI |
InChI=1S/C5H6N2O3/c8-3-7-2-4(9)6-1-5(7)10/h3H,1-2H2,(H,6,9) |
Clé InChI |
UEVFUWHSRMCOCK-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(CC(=O)N1)C=O |
SMILES canonique |
C1C(=O)N(CC(=O)N1)C=O |
Synonymes |
1-Piperazinecarboxaldehyde, 2,5-dioxo- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



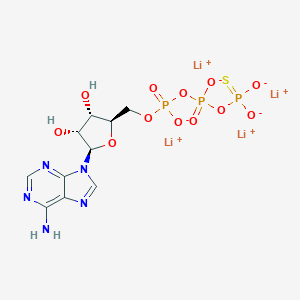
![Methyl 3-[(chloroacetyl)amino]thiophene-2-carboxylate](/img/structure/B117096.png)


![bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate](/img/structure/B117106.png)
